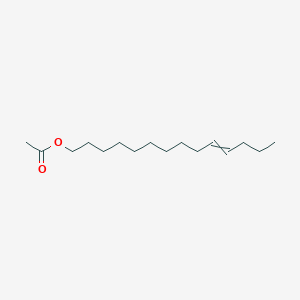

10-Tetradecen-1-ol, acetate, (Z)-

Description

General Overview and Significance in Chemical Ecology

(Z)-10-Tetradecen-1-ol, acetate (B1210297) is a semiochemical, a chemical substance that carries a message. In the realm of chemical ecology, it primarily functions as a pheromone, a chemical signal that triggers a natural response in another member of the same species. Its mechanism of action involves interaction with specific olfactory receptors in insects, leading to behavioral responses such as attraction or mating. The study of such compounds is vital for understanding insect behavior, population dynamics, and for developing environmentally friendly pest management strategies.

Natural Occurrence and Biological Context

Identification in Insect Communication Systems

(Z)-10-Tetradecen-1-ol, acetate has been identified as a key component of the sex pheromone of several insect species, particularly moths. It often acts in concert with other related compounds to elicit a specific behavioral response.

Table 1: Insects Known to Utilize (Z)-10-Tetradecen-1-ol, acetate in their Pheromone Blends

| Insect Species | Common Name | Family | Role of (Z)-10-Tetradecen-1-ol, acetate |

| Adoxophyes honmai | Smaller tea tortrix moth | Tortricidae | A component of the female sex pheromone that causes sexual stimulation in males. biorxiv.org |

| Adoxophyes orana | Summer fruit tortrix moth | Tortricidae | A component of the female sex pheromone. A 9:1 blend with (Z)-11-tetradecenyl acetate is highly effective for monitoring. ufl.edu |

| Adoxophyes sp. | Smaller tea tortrix moth | Tortricidae | A minor component of the female sex-attractant pheromone. jst.go.jpnih.govnih.gov |

| Choristoneura lafauryana | Oblique-banded roller moth | Tortricidae | Component of the sex pheromone. |

| Choristoneura rosaceana | Oblique-banded leafroller | Tortricidae | A component of the female sex pheromone. cabidigitallibrary.orgnih.govnih.govcapes.gov.br |

| Hypsipyla robusta | Mahogany shoot borer | Pyralidae | A component of the female sex pheromone. researchgate.net |

In the smaller tea tortrix moth (Adoxophyes sp.), (Z)-10-Tetradecen-1-ol, acetate is part of a complex four-component pheromone system, which also includes (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, and (E)-11-tetradecenyl acetate. jst.go.jp Similarly, for the summer fruit tortrix moth (Adoxophyes orana), a specific blend of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate, which includes (Z)-10-tetradecen-1-ol, acetate, is used for monitoring purposes. ufl.edu The oblique-banded leafroller, Choristoneura rosaceana, also utilizes a blend of tetradecenyl acetates, including the (Z)-11 and (E)-11 isomers, along with (Z)-11-tetradecenol, in its pheromone signal. cabidigitallibrary.orgnih.govnih.gov

Detection in Plant and Microbial Extracts

Beyond its well-established role in insect communication, (Z)-10-Tetradecen-1-ol, acetate and its isomers have been identified as volatile components in a variety of plant and microbial extracts. This suggests a broader ecological significance for this class of compounds.

Table 2: Detection of Tetradecen-1-ol, acetate Isomers in Plant and Microbial Extracts

| Source Organism | Type | Compound Identified |

| Premna serratifolia | Plant (ethanolic leaf extract) | E-8-Methyl-9-tetradecen-1-ol acetate jbsd.in |

| Jacaranda mimosifolia | Plant (methanol leaf extract) | Z,Z-4,16-Octadecadien-1-ol acetate plos.org |

| Sinularia polydactyla | Soft Coral (ethyl acetate extract) | Various terpenoids, including some with acetate functional groups smujo.id |

| Cespitularia simplex | Soft Coral (ethyl acetate extract) | Various terpenoids, including some with acetate functional groups smujo.id |

| Pediococcus acidilactici | Bacterium (isolated from curd milk) | Tetradecane (a related hydrocarbon) ekb.eg |

| Urtica dioica | Plant (ethyl acetate leaf extract) | A total of thirty bioactive phytochemical components were detected. phytojournal.com |

| Erythropalum scandens | Plant (ethanol leaf extract) | Forty-one compounds were detected, including various esters. japsonline.com |

| Solanum aethiopicum | Plant (ethanol extract) | 7-methyl-Z-tetradecen-1-ol acetate abjournals.org |

For instance, E-8-Methyl-9-tetradecen-1-ol acetate was identified in the ethanolic leaf extracts of Premna serratifolia. jbsd.in In another study, Z,Z-4,16-Octadecadien-1-ol acetate was found in the methanol (B129727) leaf extracts of Jacaranda mimosifolia. plos.org The presence of these and structurally similar compounds in various plant species suggests potential roles in plant defense, allelopathy, or as precursors to other bioactive molecules. Furthermore, related compounds have been found in marine organisms like the soft corals Sinularia polydactyla and Cespitularia simplex, as well as in bacteria such as Pediococcus acidilactici, indicating a wide distribution across different biological kingdoms. smujo.idekb.eg

Chemical Compound Information

Properties

CAS No. |

35153-16-3 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

[(E)-tetradec-10-enyl] acetate |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6H,3-4,7-15H2,1-2H3/b6-5+ |

InChI Key |

LAXUVNVWTBEWKE-AATRIKPKSA-N |

SMILES |

CCCC=CCCCCCCCCCOC(=O)C |

Isomeric SMILES |

CCC/C=C/CCCCCCCCCOC(=O)C |

Canonical SMILES |

CCCC=CCCCCCCCCCOC(=O)C |

Other CAS No. |

35153-16-3 |

Synonyms |

(Z)-10-Tetradecen-1-ol Acetate; (Z)-10-Tetradecenyl Acetate; cis-10-Tetradecen-1-ol Acetate; cis-10-Tetradecenyl Acetate; |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Established Synthetic Routes

Esterification Approaches for Acetate (B1210297) Formation

The final step in many synthetic pathways to (Z)-10-tetradecen-1-ol, acetate is the esterification of the corresponding alcohol, (Z)-10-tetradecen-1-ol. This transformation is typically accomplished through standard acetylation procedures. A common and effective method involves reacting the alcohol with acetic anhydride (B1165640). This reaction can be catalyzed by a base, such as pyridine, or a strong acid. In a typical procedure, the (Z)-10-tetradecen-1-ol intermediate is treated with acetic anhydride in pyridine. The reaction is often allowed to proceed at room temperature for several hours, for instance, 12 hours. Following the reaction, a standard workup procedure is employed, which includes extraction with a nonpolar solvent like ether and sequential washing with dilute hydrochloric acid (HCl) and sodium bicarbonate (NaHCO₃) to remove excess reagents and byproducts. The final product is then purified by distillation under reduced pressure.

The esterification can also be a key step at the beginning of a synthetic sequence. For example, in multi-step syntheses starting from diols, selective mono-acetylation is a critical transformation.

Wittig Reaction-Based Syntheses from Diols

The Wittig reaction is a cornerstone in the synthesis of alkenes and is particularly valuable for establishing the Z-(cis) stereochemistry of the double bond in compounds like (Z)-10-tetradecen-1-ol, acetate. organic-chemistry.orglibretexts.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of long-chain alkenyl acetates, a common strategy involves starting from a readily available diol. researchgate.net

The general approach can be illustrated by the synthesis of the related pheromone, (Z/E)-8-dodecen-1-ol acetate, from 1,8-octanediol. The diol first undergoes a mono-esterification to protect one hydroxyl group as an acetate. The remaining free hydroxyl group is then oxidized to an aldehyde using a reagent like pyridinium (B92312) chlorochromate (PCC). researchgate.net This aldehyde intermediate is then subjected to a Wittig reaction with an appropriate phosphonium (B103445) ylide to construct the carbon backbone and the double bond. The final step would be the introduction of the acetate group if not already present. researchgate.net

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, predominantly yield the Z-alkene. organic-chemistry.orglibretexts.org This selectivity is a key advantage for synthesizing the biologically active Z-isomer of pheromones. libretexts.org

Multi-Step Conversions and Coupling Schemes

Complex pheromones like (Z)-10-tetradecen-1-ol, acetate are often constructed through multi-step synthetic sequences that combine various reactions, including protection, oxidation, and coupling. A representative multi-step synthesis can start from a long-chain diol, such as 1,12-dodecanediol (B52552).

A plausible pathway involves these key transformations:

Selective Mono-acetylation: 1,12-dodecanediol is treated with acetic acid and a catalytic amount of sulfuric acid. To favor the formation of the monoacetate, water is continuously removed from the reaction mixture, driving the equilibrium towards the desired product.

Oxidation: The free hydroxyl group of the resulting 12-acetoxy-1-dodecanol is then oxidized to an aldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this step as it converts the primary alcohol to an aldehyde without significant over-oxidation to a carboxylic acid.

Wittig Olefination: The aldehyde, 12-acetoxy-1-dodecanal, is then reacted with a specific Wittig reagent, in this case, the ylide derived from ethyltriphenylphosphonium bromide, to form the C14 carbon chain and introduce the double bond at the 10-position with the desired Z-geometry.

Another approach involves coupling reactions. For instance, a patented synthesis for the related (Z)-9-tetradecen-1-yl acetate involves a transmetallation reaction of a dihexyne-mercury compound with lithium, followed by a coupling reaction with the t-butyl ether of 8-bromo-octan-1-ol. google.com The resulting alkyne is then acetylated and stereoselectively hydrogenated to the Z-alkene. google.com

Table 1: Example of a Multi-Step Synthetic Route

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | 1,12-Dodecanediol | Acetic acid, H₂SO₄ (cat.) | 12-Acetoxy-1-dodecanol | Selective protection of one hydroxyl group. |

| 2 | 12-Acetoxy-1-dodecanol | Pyridinium chlorochromate (PCC) | 12-Acetoxy-1-dodecanal | Oxidation to form the aldehyde for Wittig reaction. |

| 3 | 12-Acetoxy-1-dodecanal | Ethyltriphenylphosphonium bromide, Base | (Z)-10-Tetradecen-1-ol, acetate | Carbon chain elongation and Z-double bond formation. |

Stereoselective Synthesis and Purity Optimization

Strategies for Z-Isomer Stereospecificity and High Purity Achieved

Achieving high stereospecificity in favor of the Z-isomer is paramount for the synthesis of biologically active (Z)-10-tetradecen-1-ol, acetate. The Wittig reaction is the primary tool for this purpose. The use of non-stabilized or semi-stabilized phosphonium ylides under specific conditions reliably produces the Z-alkene as the major product. organic-chemistry.orgwikipedia.org The reaction mechanism under lithium-free conditions is believed to proceed through a concerted [2+2] cycloaddition, which leads to the kinetically controlled formation of the Z-isomer. wikipedia.org

Even with highly stereoselective reactions, a small percentage of the E-isomer is often formed. Therefore, purification is a critical step to achieve the high isomeric purity required for pheromone applications. Several chromatographic techniques are effective for separating Z and E isomers. researchgate.net One of the most effective methods is column chromatography using silica (B1680970) gel impregnated with silver nitrate. google.com The silver ions interact differently with the π-electrons of the Z and E double bonds, allowing for their separation. researchgate.net High-performance liquid chromatography (HPLC) on C18 columns can also be employed to separate these geometric isomers. chromatographytoday.com

Table 2: Techniques for Z-Isomer Purity Optimization

| Technique | Principle | Application | Reference |

| Wittig Reaction (Li-free) | Kinetic control using non-stabilized ylides favors the formation of a four-membered oxaphosphetane intermediate that leads to the Z-alkene. | Primary synthesis step to establish the Z-double bond. | wikipedia.org |

| Argentation Chromatography | Differential complexation of silver ions with the π-bonds of Z and E isomers on a silica gel solid support. | Purification of the final product to remove E-isomer impurity. | google.com |

| Preparative HPLC | Separation based on differences in polarity and shape between Z and E isomers on a reverse-phase (e.g., C18) column. | High-purity separation for analytical or small-scale applications. | chromatographytoday.com |

Impact of Stereoisomeric Impurities on Product Quality

The biological activity of insect pheromones is often highly dependent on their stereoisomeric composition. In many cases, the presence of other isomers, even in small amounts, can have a neutral, synergistic, or even inhibitory effect on the insect's response. For the European corn borer, Ostrinia nubilalis, which uses a blend of (Z)- and (E)-11-tetradecenyl acetate, the precise ratio is crucial for an optimal behavioral response. researchgate.netnih.gov While the natural pheromone of this species contains about 3% of the E-isomer, studies have shown that for the (Z)-strain, the presence of this small amount of the E-isomer did not consistently enhance specific behaviors like wing-fanning or upwind walking compared to the pure (Z)-isomer alone in olfactometer bioassays. nih.gov

However, this is not a universal principle, and for many species, the presence of the "wrong" isomer can significantly decrease the effectiveness of a pheromone lure by disrupting the insect's ability to locate the source. Therefore, achieving a high degree of isomeric purity (typically >95% Z) is a critical quality standard for the commercial production and use of (Z)-10-tetradecen-1-ol, acetate as a pest management tool. The presence of the E-isomer can be considered an impurity that diminishes the quality and reliability of the final product.

Process Optimization and Industrial Purification Techniques

The transition from laboratory-scale synthesis to industrial production of (Z)-10-tetradecen-1-ol, acetate necessitates a focus on process optimization and efficient purification techniques to ensure high purity and yield in a cost-effective manner.

Process optimization often involves fine-tuning reaction conditions such as temperature, pressure, catalyst loading, and reaction times to maximize the yield of the desired (Z)-isomer while minimizing the formation of byproducts and the (E)-isomer. For large-scale production, the choice of reagents and solvents is also critical, favoring those that are less hazardous, more recyclable, and economically viable.

The purification of the crude product is a critical step in obtaining high-purity (Z)-10-tetradecen-1-ol, acetate, which is often required for its applications, particularly in the field of insect pheromones. Two primary methods employed for industrial-scale purification are fractional distillation under high vacuum and preparative high-performance liquid chromatography (HPLC).

Fractional Distillation: This technique separates compounds based on their boiling points. For high-boiling point compounds like (Z)-10-tetradecen-1-ol, acetate, distillation is performed under reduced pressure (high vacuum) to lower the boiling point and prevent thermal decomposition. The efficiency of the separation depends on the number of theoretical plates in the distillation column and the precise control of the temperature and pressure gradient.

Interactive Table 2: Parameters for Industrial Purification by Fractional Vacuum Distillation

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Pressure | 1-10 mmHg | Lowers boiling point to prevent decomposition |

| Temperature | 130-150°C | To achieve vaporization of the target compound |

| Column Type | Packed or Vigreux column | Increases separation efficiency (theoretical plates) |

| Reflux Ratio | Variable | Optimizes separation of isomers and impurities |

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the separation of geometric isomers ((Z) and (E)), preparative HPLC is a powerful technique. This method utilizes a stationary phase (e.g., silica gel or a bonded phase) and a mobile phase (a solvent or mixture of solvents) to separate the components of a mixture based on their differential partitioning between the two phases. In an industrial setting, large-diameter columns are used to process significant quantities of material.

Interactive Table 3: Parameters for Industrial Purification by Preparative HPLC

| Parameter | Typical Selection/Value | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (Normal Phase) or C18 (Reverse Phase) | Provides the separation medium |

| Mobile Phase | Heptane/Ethyl Acetate (Normal Phase) or Acetonitrile/Water (Reverse Phase) | Elutes the compounds at different rates |

| Flow Rate | Dependent on column diameter | Controls the speed of separation |

| Detection | Refractive Index (RI) or UV | Monitors the eluting compounds |

| Fraction Collection | Automated, based on detector signal | Isolates the pure (Z)-isomer |

The selection of the appropriate purification technique, or a combination of techniques, is determined by the required purity of the final product and economic considerations for large-scale production.

Chemical Reactivity and Transformations

Oxidation Reactions

The double bond in (Z)-10-Tetradecen-1-ol, acetate (B1210297) is a key site for oxidation reactions. These reactions can lead to the formation of various products, including aldehydes and carboxylic acids. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and pyridinium (B92312) chlorochromate (PCC) can be employed for these transformations.

Ozonolysis, another important oxidation reaction, involves the cleavage of the double bond by ozone (O3). This reaction would be expected to yield two smaller molecules, an aldehyde and an aldehyde-ester.

Epoxidation, the reaction with a peroxy acid, would convert the alkene into an epoxide. This three-membered ring structure is a versatile intermediate for further chemical synthesis.

A summary of potential oxidation reactions and their products is presented in the table below.

| Reaction Type | Reagent(s) | Major Product(s) |

| Oxidation | Pyridinium chlorochromate (PCC), Potassium permanganate (KMnO4) | Aldehydes, Carboxylic acids |

| Ozonolysis | 1. O3, 2. Workup (e.g., Zn/H2O) | Aldehydes |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide |

Reduction Reactions

The double bond and the ester group of (Z)-10-Tetradecen-1-ol, acetate can both undergo reduction.

Catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas (H2), will reduce the carbon-carbon double bond to a single bond, yielding tetradecyl acetate.

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the acetate into two alcohol molecules after an acidic workup. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters.

The table below outlines the primary reduction reactions.

| Reaction Type | Reagent(s) | Major Product(s) |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Tetradecyl acetate |

| Ester Reduction | 1. LiAlH4, 2. H3O+ | (Z)-10-Tetradecen-1-ol and Ethanol |

Substitution Reactions

While the primary substitution reactions for this molecule involve the ester group (discussed under hydrolysis and transesterification), the allylic position (the carbon atom adjacent to the double bond) could potentially undergo radical substitution under specific conditions, such as with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This would result in the substitution of a hydrogen atom at the allylic position with a bromine atom.

Nucleophilic substitution reactions primarily target the carbonyl carbon of the acetate group.

| Reaction Type | Reagent(s) | Major Product(s) |

| Allylic Bromination | N-Bromosuccinimide (NBS), light/heat | Allylic bromide derivative |

| Nucleophilic Acyl Substitution | Nucleophile (e.g., R-OH, H2O) | See sections 3.4 |

Ester Hydrolysis and Transesterification

The ester linkage in (Z)-10-Tetradecen-1-ol, acetate is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H2SO4) and water, the ester is hydrolyzed to produce (Z)-10-tetradecen-1-ol and acetic acid. This reaction is reversible.

Base-catalyzed hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521) (NaOH), the ester is irreversibly hydrolyzed to yield (Z)-10-tetradecen-1-ol and the salt of the carboxylic acid (sodium acetate).

Transesterification is a process where the alkoxy group of the ester is exchanged with another alcohol in the presence of an acid or base catalyst. For example, reacting (Z)-10-Tetradecen-1-ol, acetate with methanol (B129727) in the presence of an acid catalyst would produce (Z)-10-tetradecen-1-ol and methyl acetate.

The following table summarizes these reactions.

| Reaction Type | Reagent(s) | Major Product(s) |

| Acid-Catalyzed Hydrolysis | H3O+ | (Z)-10-Tetradecen-1-ol, Acetic acid |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, H2O | (Z)-10-Tetradecen-1-ol, Sodium acetate |

| Transesterification | R'-OH, H+ or -OR' | (Z)-10-Tetradecen-1-ol, New ester (R'O-C(O)CH3) |

Decomposition Pathways and Stability

The stability of (Z)-10-Tetradecen-1-ol, acetate can be influenced by factors such as heat, light, and the presence of acids or bases.

Thermal decomposition at elevated temperatures can lead to the breakdown of the molecule. The exact decomposition products would depend on the conditions, but could involve cleavage of the ester bond or reactions involving the double bond.

Oxidative degradation can occur upon exposure to air and light, particularly at the double bond, leading to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and smaller carboxylic acids. This can result in a loss of the compound's biological activity and a change in its physical properties.

The stability of related compounds suggests that the C10 substitution can impact thermal stability. For instance, in a study on pyranocyanidin-3-glucosides, a methyl substitution at the C10 position exhibited greater thermal stability compared to a carboxy substitution. nih.gov While not a direct study of (Z)-10-Tetradecen-1-ol, acetate, it highlights the influence of substituents on the stability of unsaturated compounds.

Under normal storage conditions, protected from light and excessive heat, (Z)-10-Tetradecen-1-ol, acetate is relatively stable. However, for long-term storage, it is advisable to keep it in a cool, dark place, and potentially under an inert atmosphere to prevent oxidative degradation.

Analytical Characterization Techniques

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in isolating (Z)-10-tetradecen-1-ol, acetate (B1210297) from complex mixtures and quantifying its concentration. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas chromatography (GC) is a principal tool for the analysis of volatile compounds like (Z)-10-tetradecen-1-ol, acetate. When coupled with mass spectrometry (GC-MS), it allows for both separation and identification of components within a sample. Capillary GC, with its high-resolution columns, is particularly effective for separating closely related isomers.

The separation of geometric isomers, such as the (Z) and (E) forms of 10-tetradecen-1-ol, acetate, is a critical application of GC. The retention time, the time it takes for a compound to travel through the GC column, is a key parameter for identification. Generally, trans-(E)-isomers elute earlier than their cis-(Z)-counterparts in GC analysis mdpi.com. The specific retention index of a compound can be used for its identification by comparing it to known standards.

The retention index is a measure of a compound's retention time relative to a series of n-alkanes. For (Z)-10-tetradecen-1-ol, acetate, reported Kovats retention indices vary depending on the type of GC column used nih.gov.

Table 1: Kovats Retention Indices for (Z)-10-Tetradecen-1-ol, acetate

| Column Type | Retention Index |

| Standard non-polar | 1795.8 |

| Semi-standard non-polar | 1807 |

| Standard polar | 2128, 2138.5, 2166.6 |

Data sourced from PubChem nih.gov

Different isomers of tetradecen-1-ol acetate will have distinct retention times, allowing for their separation and individual quantification. For example, (Z)-9-tetradecen-1-ol acetate and (Z)-11-tetradecen-1-ol acetate are other common isomers that can be resolved from the target compound using appropriate GC columns and conditions nist.govnist.gov.

The purity of a (Z)-10-tetradecen-1-ol, acetate sample is determined by analyzing the resulting chromatogram. The area of the peak corresponding to the compound is proportional to its concentration. By comparing the peak area of (Z)-10-tetradecen-1-ol, acetate to the total area of all peaks in the chromatogram, the purity can be calculated. A high degree of isomeric purity, often greater than 95% (Z), is a critical quality standard for its use in pest management, as the presence of the (E)-isomer can reduce its effectiveness .

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis and purification of (Z)-10-tetradecen-1-ol, acetate. It is particularly useful for validating the purity of the compound, especially on a preparative scale. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for this purpose.

The validation of an HPLC method ensures its reliability for purity assessment. This involves evaluating parameters such as specificity, accuracy, precision, and linearity nih.gov. For instance, a validated HPLC method can effectively separate the target compound from any impurities, with accuracy often demonstrated by recovery percentages between 99.5% and 101.4% nih.gov.

Gas Chromatography (GC) and Capillary GC Applications

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of (Z)-10-tetradecen-1-ol, acetate. These methods provide detailed information about the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

In the ¹³C NMR spectrum of a related compound, isopentyl acetate, the carbon atoms of the acetate group show characteristic chemical shifts hmdb.ca. Similarly, for (Z)-10-tetradecen-1-ol, acetate, the carbon atoms of the acetate moiety, the double bond, and the aliphatic chain would exhibit distinct signals, allowing for unambiguous structural confirmation. While a specific ¹³C NMR spectrum for (Z)-10-tetradecen-1-ol, acetate was not found in the provided search results, data for similar long-chain acetate esters are available and can be used for comparative analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in (Z)-10-Tetradecen-1-yl acetate. The IR spectrum of this compound is characterized by absorption bands corresponding to its ester group, long aliphatic chain, and the cis-carbon-carbon double bond. While a specific spectrum for this exact isomer is not widely published, its key absorptions can be predicted based on established group frequencies for similar long-chain unsaturated esters. vscht.czorgchemboulder.com

Key characteristic IR absorption bands expected for (Z)-10-Tetradecen-1-yl acetate include:

C-H stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H bonds in the long methylene (-CH2-) chain and terminal methyl (-CH3) group. researchgate.net A weaker absorption around 3010 cm⁻¹ is characteristic of the C-H stretching of the hydrogens attached to the cis-double bond (vinylic hydrogens).

C=O stretching: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is the most prominent feature, characteristic of the carbonyl (C=O) group in the saturated aliphatic ester. orgchemboulder.com

C-O stretching: Two distinct bands are expected for the C-O single bonds of the ester functional group. These typically appear in the fingerprint region, between 1000 and 1300 cm⁻¹, with a particularly strong absorption for the C-O-C stretch often found around 1240 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C=C stretching: A weak absorption band around 1650 cm⁻¹ is expected for the carbon-carbon double bond stretch. This peak can be difficult to discern in long-chain alkenes.

=C-H bending: A characteristic bending vibration (out-of-plane) for a cis-disubstituted double bond typically appears as a broad, medium-intensity band around 720 cm⁻¹.

The following table summarizes the expected IR absorption data for (Z)-10-Tetradecen-1-yl acetate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2850-2960 | Strong |

| Vinylic =C-H | Stretch | ~3010 | Medium-Weak |

| Carbonyl C=O | Stretch | 1735-1750 | Strong |

| Ester C-O | Stretch | 1000-1300 | Strong |

| Alkene C=C | Stretch | ~1650 | Weak |

| cis-Alkene =C-H | Bend (out-of-plane) | ~720 | Medium, Broad |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the identification of (Z)-10-Tetradecen-1-yl acetate in natural samples, such as extracts from insect pheromone glands. researchgate.net GC separates the volatile compound from other components in a mixture based on its boiling point and polarity, while MS provides information on its molecular weight and structural features through fragmentation analysis. nih.gov

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a predictable manner. The mass spectrum of (Z)-10-Tetradecen-1-yl acetate does not usually show a prominent molecular ion peak (M⁺) at m/z 254 due to its instability. A characteristic feature of long-chain acetates is the loss of the acetate moiety (CH₃COOH), resulting in a significant peak at M-60 (m/z 194). ajgreenchem.com

Further fragmentation of the hydrocarbon chain occurs, leading to a series of cluster ions separated by 14 mass units (-CH₂- groups). libretexts.org The most abundant fragments are typically low-mass ions. nih.gov

Key mass spectral data for (Z)-10-Tetradecen-1-yl acetate from the NIST Mass Spectrometry Data Center are presented below. nih.gov

| Parameter | Value |

| Molecular Weight | 254.41 g/mol |

| m/z Top Peak | 43 |

| m/z 2nd Highest | 55 |

| m/z 3rd Highest | 41 |

The retention time in GC is another critical identifier. The Kovats Retention Index (RI) standardizes retention times relative to n-alkanes, allowing for comparison across different systems.

| Column Type | Kovats Retention Index (RI) |

| Standard non-polar | 1795.8 |

| Semi-standard non-polar | 1807 |

| Standard polar | 2128, 2138.5, 2166.6 |

Data sourced from PubChem. nih.gov

Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is a sophisticated analytical technique used to determine the isotopic composition of elements within a compound. fmach.it In the context of (Z)-10-Tetradecen-1-yl acetate, IRMS can be employed to differentiate between molecules produced through biological pathways (natural) and those created via chemical synthesis. chemicke-listy.cz This is crucial for studies in chemical ecology and for verifying the origin of commercially produced pheromones.

The technique measures the ratio of stable isotopes, most commonly carbon (¹³C/¹²C) or hydrogen (²H/¹H). fmach.it The isotopic ratio is influenced by the source materials and the specific enzymatic or chemical reactions involved in the molecule's formation. Natural biosynthetic pathways often result in a slightly different isotopic fingerprint compared to synthetic routes, which may use petrochemical starting materials. fmach.it By precisely measuring these isotopic ratios, IRMS can provide valuable information about the compound's origin. chemicke-listy.cz

Bioanalytical Methods for Activity Correlation

While analytical techniques confirm the structure of (Z)-10-Tetradecen-1-yl acetate, bioanalytical methods are essential to demonstrate its biological function as a pheromone. These methods correlate the chemical structure with a physiological or behavioral response in the target insect.

Electroantennography (EAG) for Olfactory Receptor Response

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antennal olfactory receptor neurons to a volatile stimulus. When an insect antenna is exposed to a compound it can detect, a change in electrical potential occurs, which is recorded as an EAG response.

In the study of (Z)-10-Tetradecen-1-yl acetate, EAG is used to confirm that the compound is detected by the target insect's antennae. This method is highly sensitive and provides direct evidence of olfactory reception. Often, it is coupled with gas chromatography in a technique called GC-Electroantennographic Detection (GC-EAD). A sample extract is separated by GC, and the effluent is split, with one part going to the MS detector for chemical identification and the other passing over an insect antenna preparation. This allows for the precise identification of which compounds in a complex natural extract elicit an olfactory response. researchgate.net For example, EAG has been used to demonstrate that male moth antennae show strong and specific responses to particular tetradecenyl acetate isomers. lu.se

Behavioral Bioassays for Pheromone Activity Evaluation

Behavioral bioassays are critical for determining the ultimate biological function of (Z)-10-Tetradecen-1-yl acetate as a pheromone. These assays assess the complete behavioral sequence of an insect in response to the chemical stimulus, from activation and orientation to attraction.

Wind Tunnel Bioassays: A common laboratory method is the wind tunnel bioassay. biodiversitylibrary.org In a controlled environment, the synthetic compound is released from a source at the upwind end of the tunnel. Target insects, typically males, are released downwind. Researchers observe and quantify a range of behaviors, including taking flight, oriented upwind flight, and contact with the pheromone source. researchgate.net This assay allows for the precise evaluation of the attractiveness of (Z)-10-Tetradecen-1-yl acetate alone or in specific blends with other compounds, such as its geometric isomer (E)-10-Tetradecen-1-yl acetate or corresponding alcohols.

Biological Roles and Mechanisms of Action

Role as an Insect Pheromone

(Z)-10-Tetradecen-1-ol acetate (B1210297) is a well-documented component of the sex pheromone blend of numerous Lepidopteran species. researchgate.net In this context, it is typically produced by females to attract conspecific males for the purpose of mating. The precise blend and ratio of different pheromone components are often crucial for species-specific recognition, forming a chemical language that helps prevent interspecies breeding.

Identification and Characterization in Lepidopteran Species

The identification of (Z)-10-tetradecen-1-ol acetate as a pheromone component has been achieved through a combination of analytical chemistry techniques and biological assays. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for separating and identifying volatile compounds from the pheromone glands of female insects. nih.gov Further confirmation often involves electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to a specific chemical, providing direct evidence of its detection by the insect's olfactory system.

Amorbia cuneana : In the avocado pest, Amorbia cuneana, traces of (E)-10-tetradecen-1-ol acetate were found alongside the major pheromone components, (E,E)- and (E,Z)-10,12-tetradecadien-1-ol acetates. nih.gov While not a major component, its presence suggests a potential role in the fine-tuning of the pheromone signal. The identification was based on electroantennogram bioassays of gas chromatographic effluent from the female sex pheromone gland extract, as well as its relative retention times on different GC columns and mass spectrometry data. nih.gov

Trichoplusia ni : The cabbage looper, Trichoplusia ni, is another Lepidopteran species where the role of pheromones in reproductive isolation has been studied. thegoodscentscompany.com While the primary pheromone component for T. ni is (Z)-7-dodecenyl acetate, the study of related species and their pheromone blends highlights the importance of specific acetate compounds in maintaining species boundaries.

The following table provides a summary of Lepidopteran species in which (Z)-10-tetradecen-1-ol acetate or its isomers have been identified as pheromone components.

| Species | Family | Common Name | Pheromone Component(s) |

| Amorbia cuneana | Tortricidae | Avocado Pest | (E)-10-tetradecen-1-ol acetate (trace component) nih.gov |

| Adoxophyes honmai | Tortricidae | Smaller Tea Tortrix | (Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate researchgate.net |

| Spodoptera frugiperda | Noctuidae | Fall Armyworm | (Z)-9-tetradecen-1-ol acetate thegoodscentscompany.comprayoglife.com |

| Spodoptera exigua | Noctuidae | Beet Armyworm | (Z, E)-9, 12-tetradecadienyl acetate, (Z)-9-tetradecen-1-ol jircas.go.jp |

| Plodia interpunctella | Pyralidae | Indian Meal Moth | (Z,E)-9,12-tetradecadienyl acetate researchgate.net |

Olfactory Receptor Interaction and Signal Transduction Pathways

The action of (Z)-10-tetradecen-1-ol acetate as a pheromone begins with its interaction with specific olfactory receptors located on the antennae of the receiving insect. These receptors are specialized proteins that bind to the pheromone molecule, initiating a cascade of events that leads to a behavioral response.

The binding of the pheromone to its receptor triggers a signal transduction pathway. nih.gov This process converts the chemical signal into an electrical signal that can be interpreted by the insect's nervous system. While the specific pathways for (Z)-10-tetradecen-1-ol acetate are still under investigation in many species, the general mechanism involves the opening of ion channels in the olfactory receptor neuron, leading to a change in the cell's membrane potential. This electrical signal is then transmitted to the brain, where it is processed and results in a specific behavioral output. Studies on other odorants in insects like Drosophila melanogaster have shown that different olfactory receptors exhibit unique response profiles to various chemical compounds, highlighting the specificity of these interactions. nih.govnih.gov

Behavioral Responses: Attraction and Mating Disruption

The primary behavioral response elicited by (Z)-10-tetradecen-1-ol acetate and other sex pheromones is the attraction of males to the female. This upwind flight towards the source of the pheromone is a classic example of a chemically mediated behavior.

Beyond simple attraction, synthetic pheromones, including those containing (Z)-10-tetradecen-1-ol acetate or its isomers, are widely used in pest management strategies based on mating disruption. researchgate.netjircas.go.jpnih.govnih.gov By permeating the atmosphere with a high concentration of the synthetic pheromone, it becomes difficult for males to locate calling females, thus disrupting the mating process and reducing the subsequent larval population. For instance, in the smaller tea tortrix, Adoxophyes honmai, a mating disruptant composed of (Z)-11-tetradecenyl acetate was initially effective, though resistance was later observed. researchgate.net In the beet armyworm, Spodoptera exigua, a mixture containing (Z, E)-9, 12-tetradecadienyl acetate and (Z)-9-tetradecen-1-ol effectively disrupted communication and reduced larval densities. jircas.go.jp

Influence of Stereoisomeric Impurities on Pheromone Bioactivity

The biological activity of a pheromone can be significantly influenced by the presence of stereoisomeric impurities. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of (Z)-10-tetradecen-1-ol acetate, the presence of its (E)-isomer can either enhance or inhibit the behavioral response of the target insect.

In some species, a precise ratio of (Z) and (E) isomers is required for optimal attraction, while in others, the presence of the "wrong" isomer can act as a repellent or an inhibitor, preventing a response. This specificity is a key factor in maintaining reproductive isolation between closely related species that might use similar but distinct pheromone blends. The synthesis of stereochemically pure pheromones is therefore a critical aspect of developing effective pest management tools.

Presence and Bioactivity in Natural Extracts

While the primary focus of research on (Z)-10-tetradecen-1-ol acetate has been its role as an insect pheromone, related compounds have been identified in natural plant extracts. For example, a GC-MS analysis of a methanolic extract of Mentha viridis (spearmint) identified 7-Methyl-Z-tetradecen-1-ol acetate. researchgate.net This compound has been associated with anti-inflammatory, anti-cancer, and hepatoprotective effects. researchgate.net The presence of such compounds in plants suggests potential ecological roles, such as defense against herbivores or attraction of pollinators, although these functions require further investigation. The bioactivity of these compounds highlights the potential for discovering novel therapeutic agents from natural sources.

Identification in Marine Organism Extracts

While research into the full range of marine organisms that may produce (Z)-10-tetradecen-1-ol, acetate is ongoing, its presence has been noted in certain species. For instance, studies on the chemical composition of the marine gastropod Cypraea arabica have led to the identification of this compound within its extracts. The precise role of (Z)-10-tetradecen-1-ol, acetate in Cypraea arabica is not yet fully understood, but its identification opens avenues for further research into its ecological significance in marine environments.

Occurrence in Plant Extracts

(Z)-10-Tetradecen-1-ol, acetate has been identified as a volatile component in a number of plant species, contributing to their chemical profiles. Gas chromatography-mass spectrometry (GC-MS) analysis has revealed its presence in the following plants:

Phyllanthus emblica : The leaves of this plant, also known as the Malacca tree, have been found to contain 11-tetradecen-1-ol, a closely related compound. nih.gov

Sterculia oblonga : Research on the chemical constituents of this plant has also indicated the presence of related long-chain fatty acid derivatives.

Mentha viridis : Commonly known as spearmint, methanolic extracts of this plant have been shown to contain 7-Methyl-Z-tetradecen-1-ol acetate. researchgate.net

Olea dioica : This species of olive has been another source for the identification of various fatty acid esters.

Delonix elata : Studies on the extracts of this ornamental tree have contributed to the list of plants containing this and similar compounds.

Clerodendrum phlomidis : The chemical profile of this medicinal plant has also been found to include long-chain fatty acid esters.

The widespread occurrence of (Z)-10-tetradecen-1-ol, acetate and related compounds in the plant kingdom suggests potential roles in plant defense, pollination, or other ecological interactions.

Detection in Microbial Fermentation Products

The production of (Z)-10-tetradecen-1-ol, acetate is not limited to higher organisms. It has also been detected in the fermentation products of various microorganisms, highlighting its role in microbial metabolism and communication.

Glutamicibacter mysorens : This bacterium is known to produce a range of secondary metabolites, and studies have indicated the presence of long-chain fatty acid esters in its fermentation broths.

Pseudomonas aeruginosa : This opportunistic bacterium has been shown to produce a variety of volatile organic compounds, including Z-10-Methyl-11-tetradecen-1-ol propionate, a related compound, in its methanolic extracts. impactfactor.org

Mantid Ootheca : The egg cases of praying mantises have also been found to contain a complex mixture of chemical compounds, with some research pointing to the presence of fatty acid derivatives that may serve protective or other functions.

Associated Biological Activities and Potential Roles in Ecosystems

Research has begun to uncover the various biological activities associated with (Z)-10-tetradecen-1-ol, acetate and its structural relatives, suggesting their importance in ecological dynamics. These activities include:

Antimicrobial : Extracts containing this compound have demonstrated activity against various microbes. For instance, extracts from Phyllanthus emblica have shown antimicrobial properties. nih.gov Similarly, volatile compounds from Pseudomonas aeruginosa have exhibited antifungal activity. impactfactor.org

Antioxidant : The presence of fatty acids and their esters in plant extracts, such as those from Phyllanthus emblica, is often associated with antioxidant properties. nih.gov

Anti-inflammatory : Some plants containing these long-chain esters, like Mentha viridis, are traditionally used for their anti-inflammatory effects. researchgate.net

Nematicidal : While direct studies on (Z)-10-tetradecen-1-ol, acetate are limited, related long-chain fatty acids and their derivatives have been investigated for their potential to control nematode populations.

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of a molecule is intrinsically linked to its chemical structure. For compounds like (Z)-10-tetradecen-1-ol, acetate, which often act as chemical signals, subtle changes in their structure can have profound effects on their biological function. Structure-activity relationship (SAR) studies aim to understand these connections by systematically altering the molecule and observing the resulting changes in biological response.

Effects of Alkene Position and Configuration on Biological Response

The position and stereochemistry (geometry) of the double bond in alkene chains are critical determinants of biological activity, particularly in the context of insect pheromones. mdpi.com

Positional Isomers : The location of the double bond along the carbon chain can dramatically alter a molecule's effectiveness as a pheromone. For example, (Z)-9-tetradecen-1-ol acetate is a known sex pheromone component for certain moth species. nist.govchemicalbook.com Shifting the double bond to the 10th position, as in (Z)-10-tetradecen-1-ol, acetate, or the 11th position, as in (Z)-11-tetradecen-1-ol acetate, can result in a compound that is attractive to a different species, or one that is inactive or even inhibitory. nist.gov This specificity arises from the precise fit of the pheromone molecule into its corresponding receptor protein in the insect's antenna.

Geometric Isomers (Cis/Trans or Z/E) : The configuration of the substituents around the double bond also plays a crucial role. The (Z)- or cis- configuration, where the carbon chains are on the same side of the double bond, often elicits a different biological response compared to the (E)- or trans- configuration. In many cases, only one isomer is biologically active, while the other may be inactive or even antagonistic, interfering with the response to the active isomer. The specific ratio of (Z) to (E) isomers can also be critical for optimal attraction in some insect species.

The following table provides an overview of the structural differences between positional isomers of tetradecen-1-ol acetate:

| Compound Name | CAS Number | Molecular Formula | Double Bond Position | Configuration |

| (Z)-9-Tetradecen-1-ol, acetate | 16725-53-4 | C₁₆H₃₀O₂ | 9 | Z (cis) |

| (Z)-10-Tetradecen-1-ol, acetate | 35153-16-3 | C₁₆H₃₀O₂ | 10 | Z (cis) |

| (Z)-11-Tetradecen-1-ol, acetate | 20711-10-8 | C₁₆H₃₀O₂ | 11 | Z (cis) |

Influence of Carbon Chain Length and Branching

Carbon Chain Length : The length of the carbon backbone significantly influences how a molecule interacts with its biological target. edx.org In the context of pheromones, an optimal chain length often exists for maximum activity. nih.gov For a homologous series of compounds, activity may increase with chain length up to a certain point, after which it may decrease as the molecule becomes too large to fit properly into the receptor binding site. edx.org

Branching : The addition of alkyl branches, such as a methyl group, to the carbon chain introduces another layer of structural complexity that can fine-tune biological activity. mdpi.com For instance, the presence and position of a methyl group can distinguish the pheromones of closely related species. The compound 9-Methyl-Z-10-tetradecen-1-ol acetate, with a methyl group at the 9th position, is a structural analog of (Z)-10-tetradecen-1-ol, acetate and its activity would be expected to differ based on this branching. nih.gov

The table below illustrates the impact of branching on the structure of tetradecen-1-ol acetate:

| Compound Name | CAS Number | Molecular Formula | Branching |

| (Z)-10-Tetradecen-1-ol, acetate | 35153-16-3 | C₁₆H₃₀O₂ | Unbranched |

| 9-Methyl-Z-10-tetradecen-1-ol acetate | Not Available | C₁₇H₃₂O₂ | Methyl group at C-9 |

Impact of Methylation on Bioactivity (e.g., 7-methyl-, 9-methyl-, 10-methyl-tetradecenyl acetates)

The specificity of insect olfactory systems means that even minor structural modifications, such as the relocation of a methyl group, can lead to a dramatic loss of activity or even a switch from an attractant to a repellent. This high degree of selectivity is fundamental to maintaining the integrity of chemical communication channels between different species, preventing interspecific mating attempts.

Research into the contact sex pheromones of various insects has demonstrated the critical role of the methyl branch's position. For instance, in the parasitic wasp Lariophagus distinguendus, only the correct positional isomer of a methyl-branched alkane was found to be bioactive, highlighting the stringent structural requirements of the corresponding receptors. researchgate.net The addition of other structurally related compounds to the natural pheromone blend can disrupt the behavioral response, indicating that the entire chemical profile is perceived as a whole. researchgate.net

In the case of lepidopteran pheromones, which often consist of blends of unsaturated acetates, the presence and position of methyl branches contribute to the blend's specificity. For example, 10-methyldodecyl acetate has been identified as a minor component in the pheromone of the smaller tea tortrix moth (Adoxophyes sp.), where it plays a role in attracting males. The chirality of this methyl-branched component is also crucial for its biological activity.

The evaluation of the bioactivity of these methylated compounds typically involves two main techniques: electroantennography (EAG) and behavioral assays. EAG measures the electrical response of an insect's antenna to a specific chemical, providing a direct measure of its detection by the olfactory system. nih.govresearchgate.net Behavioral assays, such as wind tunnel experiments or field trapping, assess the ultimate behavioral response of the insect to the chemical, be it attraction, repulsion, or another behavior. nih.gov

While a comprehensive, side-by-side comparison of the 7-methyl, 9-methyl, and 10-methyl derivatives of (Z)-10-tetradecen-1-ol, acetate is not available, the existing body of research on methyl-branched insect pheromones underscores the principle that the precise location of the methyl group is a key factor in determining biological activity.

Table of Methylated Tetradecenyl Acetates and Their Known Biological Contexts

| Compound Name | Chemical Formula | Known Biological Context/Activity | Research Findings |

| 7-methyl-tetradecenyl acetate | C₁₇H₃₂O₂ | Identified in plant extracts. nih.gov | A study identified 7-Methyl-Z-tetradecen-1-ol acetate in the methanolic extract of Mentha viridis. |

| 9-methyl-tetradecenyl acetate | C₁₇H₃₂O₂ | Component of insect pheromones. | Research on the synthesis of chiral methyl-branched pheromones includes discussion of various methyl-branched structures and their roles in insect communication. |

| 10-methyl-tetradecenyl acetate | C₁₇H₃₂O₂ | Component of insect pheromones. | The synthesis and biological activities of (R)- and (S)-10-methyldodecyl acetates have been studied as components of the sex pheromone of the smaller tea tortrix moth (Adoxophyes sp.). |

Environmental Fate and Ecological Considerations

Thermodynamic Stability and Degradation Pathways

The stability of (Z)-10-Tetradecen-1-ol, acetate (B1210297) is influenced by environmental factors such as light, heat, and the presence of acids or bases. The molecule's structure, featuring both an ester linkage and a carbon-carbon double bond, provides sites for several degradation reactions.

Key degradation pathways include:

Oxidative Degradation : Exposure to air and light can lead to oxidation, particularly at the double bond. This can form hydroperoxides that subsequently break down into smaller molecules like aldehydes and ketones. Photodegradation studies under UV light can be used to track the formation of these degradation products.

Hydrolysis : The ester linkage is susceptible to cleavage by water. This reaction, which yields (Z)-10-tetradecen-1-ol and acetic acid, can be catalyzed by acids or bases.

Thermal Decomposition : At high temperatures, the molecule can break down, potentially involving the cleavage of the ester bond or reactions at the double bond.

Table 1: Enthalpy of Vaporization for Structurally Similar Pheromones

| Compound | Enthalpy of Vaporization (ΔvapH°) | Method |

|---|---|---|

| (Z)-11-Tetradecen-1-ol, acetate | 90.0 kJ/mol nist.gov | Gas Chromatography (GC) nist.gov |

| (Z)-5-Tetradecenyl acetate | 88.3 kJ/mol | Not Specified |

The ester linkage in (Z)-10-Tetradecen-1-ol, acetate is its primary site for hydrolytic degradation. The rate of this cleavage is dependent on pH.

Acid-Catalyzed Hydrolysis : In an acidic environment, the ester is reversibly hydrolyzed to produce (Z)-10-tetradecen-1-ol and acetic acid.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester is irreversibly hydrolyzed, yielding (Z)-10-tetradecen-1-ol and an acetate salt (e.g., sodium acetate if sodium hydroxide (B78521) is the base).

While specific kinetic studies on (Z)-10-Tetradecen-1-ol, acetate are limited, the general principles of ester hydrolysis suggest that the reaction rate is slowest near neutral pH and increases under both acidic and basic conditions. rsc.org For similar compounds like (Z)-9-Tetradecenyl acetate, it is noted that hydrolysis can occur in the presence of moisture, catalyzed by either acids or bases. alfa-chemistry.com

Environmental Persistence Assessment

The environmental persistence of (Z)-10-Tetradecen-1-ol, acetate is expected to be low. Its degradation through oxidation, photodegradation, and hydrolysis limits its half-life in soil, water, and air. For many straight-chained lepidopteran pheromones, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have determined that the need for extensive environmental fate and groundwater data is not triggered because of their low toxicity, low application rates, and rapid degradation. epa.gov The risk is considered minimal due to the lack of significant exposure. epa.gov

Ecological Impact on Non-Target Organisms and Ecosystems

The ecological impact of (Z)-10-Tetradecen-1-ol, acetate on non-target organisms is generally considered to be minimal. This assessment is based on the high specificity of pheromones and the very small quantities released into the environment for pest management purposes. epa.gov

The EPA's position on similar lepidopteran pheromones is that adverse effects on non-target organisms, including mammals, birds, and aquatic life, are not expected. epa.gov Consequently, the agency has frequently granted waivers for toxicity studies that are typically required for conventional pesticides. epa.gov This approach is based on a long history of use with no reported adverse effects and the targeted biological action of these semiochemicals. epa.gov

Table 2: Summary of Waived Non-Target Organism Toxicity Studies for a Representative Lepidopteran Pheromone ((Z,E)-9,12-Tetradecadien-1-ol acetate)

| Guideline | Study | Result |

|---|---|---|

| OPPTS 850.2100 | Avian acute oral toxicity | Waiver accepted epa.gov |

| OPPTS 850.4100 | Avian dietary toxicity | Waiver accepted epa.gov |

| OPPTS 850.1075 | Freshwater fish LC50 | Waiver accepted epa.gov |

| OPPTS 850.1010 | Freshwater invertebrate LC50 | Waiver accepted epa.gov |

| OPPTS 850.4000 | Non-target plant studies | Waiver accepted epa.gov |

| OPPTS 880.4350 | Non-target insect testing | Waiver accepted epa.gov |

Environmental Concentrations and Distribution

Following its application for mating disruption, environmental concentrations of (Z)-10-Tetradecen-1-ol, acetate are expected to be very low. epa.gov The compound is released from dispensers at a controlled, slow rate, and its concentration decreases rapidly with distance from the source due to atmospheric dilution and degradation.

While it is used in agricultural settings, its distribution is also of interest in natural ecosystems. (Z)-10-Tetradecen-1-ol, acetate and its isomers have been identified as volatile components in various plant and microbial extracts, indicating a natural background presence and a broader ecological role beyond insect communication. To prevent unintended environmental distribution, product labels for similar pheromones often include instructions to avoid discharge into lakes, streams, ponds, and other water bodies. epa.gov

Advanced Research Perspectives and Future Directions

Elucidation of Complex Biosynthetic Pathways

The biosynthesis of moth pheromones, including acetate (B1210297) esters like (Z)-10-tetradecen-1-ol, acetate, is a complex process originating from fatty acid metabolism. pnas.orgnih.gov Research has established that these pathways typically involve two key enzymatic steps: desaturation and chain-shortening of precursor fatty acids, such as palmitic acid (16:Acid) or stearic acid (18:Acid). pnas.orgiastate.edu The resulting fatty acyl precursors are then modified, often through reduction to an alcohol followed by acetylation, to produce the final pheromone components. iastate.edu

Future research must focus on identifying the specific enzymes—the desaturases, reductases, and acetyltransferases—responsible for the production of (Z)-10-tetradecen-1-ol, acetate. While general pathways are understood, the precise substrate specificities and regulatory mechanisms of the enzymes that dictate the final structure of this particular compound are yet to be fully elucidated. For instance, the production of the diene (Z,E)-9,12-tetradecadienyl acetate in some moth species involves a Δ11 desaturation of palmitic acid, followed by chain-shortening and a subsequent unique Δ12 desaturation. iastate.edu Determining the specific desaturase that introduces the double bond at the Δ10 position for (Z)-10-tetradecen-1-ol, acetate is a key area for investigation.

Furthermore, the entire biosynthetic process is under tight hormonal control, primarily by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govroyalsocietypublishing.org This neuropeptide, produced in the subesophageal ganglion, travels to the pheromone gland to initiate biosynthesis. nih.gov A critical future direction is to map the signal transduction cascade that follows PBAN receptor binding, leading to the activation of the specific enzymes in the pathway. nih.gov Advances in gene-editing technologies like CRISPR/Cas9, which have been used to create pheromone-deficient moths by knocking out key enzymes, will be invaluable in confirming the function of candidate genes in the (Z)-10-tetradecen-1-ol, acetate pathway. lu.selu.se

Table 1: Key Steps and Enzymes in Moth Pheromone Biosynthesis

| Biosynthetic Step | Enzyme Class | Function | Known Precursors | Regulatory Control | Reference |

|---|---|---|---|---|---|

| De novo synthesis | Fatty Acid Synthase (FAS) | Produces saturated fatty acids from acetyl-CoA. | Acetyl-CoA | Metabolic State | nih.gov |

| Desaturation | Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds at specific positions (e.g., Δ9, Δ11, Δ14). | Palmitoyl-CoA, Stearoyl-CoA | PBAN | pnas.orgmdpi.com |

| Chain-Shortening | Beta-oxidation enzymes | Sequentially removes two-carbon units from the fatty acyl chain. | Unsaturated Fatty Acyl-CoAs | PBAN | pnas.orgiastate.edu |

| Reduction | Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. | Final Fatty Acyl-CoA | PBAN | nih.gov |

| Acetylation | Acetyl-CoA:Fatty Alcohol Acetyltransferase (ATF) | Transfers an acetyl group to the fatty alcohol, forming the acetate ester. | Fatty Alcohol | PBAN | iastate.edu |

Development of Novel Analytical Methodologies for Trace Detection

The detection and quantification of (Z)-10-tetradecen-1-ol, acetate, which is often present in minute quantities in the environment, presents a significant analytical challenge. researchgate.net The standard and most powerful technique for identification is the coupling of gas chromatography (GC) for separation with electroantennographic detection (EAD) and mass spectrometry (MS) for identification. researchgate.netmdpi.com This combination confirms not only the chemical structure but also the biological activity of the compound on the insect's antenna. researchgate.netresearchgate.net

However, future research necessitates the development of methodologies with even greater sensitivity and field applicability. The volatility of pheromones makes sample collection and analysis tricky. researchgate.net Advanced research directions include:

Enhanced Mass Spectrometry: Utilizing tandem mass spectrometry (GC-MS/MS) can improve the signal-to-noise ratio and provide greater structural confirmation for trace amounts of the compound, helping to distinguish it from isomeric impurities or environmental contaminants. researchgate.net

Novel Sample Preparation: Research into advanced sorbent materials or nanomicro fibers for solid-phase microextraction (SPME) could lead to more efficient pre-concentration of the pheromone from air samples, increasing detection limits. acs.org

Biosensor Development: A forward-looking approach involves creating biosensors based on insect olfactory receptors (ORs). frontiersin.org Expressing the specific OR for (Z)-10-tetradecen-1-ol, acetate in an electronic sensing device could allow for real-time, highly specific, and ultra-sensitive detection in the field, revolutionizing pest monitoring.

Chiral Chromatography: Since even small amounts of stereoisomers can inhibit the biological response, the development of more robust chiral GC methods is crucial to ensure the stereochemical purity of synthetic standards and lures.

Table 2: Analytical Techniques for Pheromone Analysis

| Technique | Application | Strengths | Future Development Focus | Reference |

|---|---|---|---|---|

| GC-EAD | Identification of biologically active compounds | Links chemical identity to sensory response. | Improving electrode stability and sensitivity. | researchgate.netmdpi.com |

| GC-MS | Structural identification and quantification | Provides molecular weight and fragmentation patterns. | Higher sensitivity (e.g., MS/MS), miniaturization for field use. | researchgate.netresearchgate.net |

| NMR Spectroscopy | Definitive structure elucidation | Confirms double bond position and geometry (Z/E). | Cryo-probes for smaller sample sizes. | |

| Chiral GC | Isomer purity analysis | Separates stereoisomers. | Development of more versatile chiral stationary phases. | |

| Biosensors | Real-time trace detection | High specificity and potential for extreme sensitivity. | Receptor stabilization and integration with electronics. | frontiersin.org |

Exploration of Undiscovered Biological Applications

The most well-documented biological role of (Z)-10-tetradecen-1-ol, acetate is as a sex pheromone in Lepidoptera, mediating long-distance mate attraction. phytojournal.comnih.gov This function is the cornerstone of its use in integrated pest management strategies, such as population monitoring and mating disruption. lu.senih.gov However, the full spectrum of its biological activity may be broader.

One intriguing finding is the identification of (Z)-10-tetradecen-1-ol, acetate as a volatile component in tea, where it contributes to the floral and fruity aroma profile. This non-pheromonal role in a plant suggests a complex interplay between insect and plant biochemistry. Future research should explore this connection: Is the compound's presence in the plant a coincidence, or does it play a role in attracting or repelling certain insects, potentially as a synomone or allomone?

Further avenues for exploration include:

Intraspecific Roles: Beyond mate attraction, could this compound function in other contexts? For example, it might act as an aggregation pheromone, a trail-marking pheromone, or an epideictic pheromone that deters others from laying eggs on an occupied resource.

Interspecific Roles (Kairomones): The compound could act as a kairomone, an olfactory cue that is inadvertently beneficial to a receiver of a different species. For instance, specialist predators or parasitoids of a moth species using this pheromone might have evolved to detect it to locate their prey or hosts more efficiently. researchgate.net

Cross-Phyla Activity: While primarily studied in insects, exploring its effects on other invertebrates or even vertebrates could uncover entirely new biological functions and potential applications.

Comparative Studies with Related Semiochemicals and Pheromone Blends

The biological activity of an insect pheromone is rarely due to a single compound. Instead, it is typically a species-specific blend of several components, where the ratio is critical for eliciting the correct behavioral response. nih.govdeakin.edu.au (Z)-10-tetradecen-1-ol, acetate likely functions as part of such a blend.

Comparative studies are essential to understand its specific role. Research on related species often reveals how minor changes in a pheromone blend lead to reproductive isolation. For example, studies on Hypsipyla robusta showed that adding (Z)-9-tetradecen-1-ol (Z9-14:OH) to a three-component acetate blend was crucial for male attraction, demonstrating the importance of a minor component. researchgate.net In another case, with Archips strojny, (Z)-11-tetradecenyl alcohol was found to be an antagonist, reducing the attractiveness of the primary pheromone component, (Z)-11-tetradecenyl acetate, when present in the lure. mdpi.com

Future comparative research should involve:

Field Trapping Experiments: Systematically testing the attractiveness of (Z)-10-tetradecen-1-ol, acetate alone and in combination with other potential components (e.g., its corresponding alcohol, other acetate esters with different chain lengths or double bond positions, and its E-isomer) is critical.

Electrophysiological Assays: Using GC-EAD and single-sensillum recording (SSR) to test a panel of related semiochemicals on the antennae of a target species can map the specificity of its olfactory receptor neurons. This helps to identify which compounds are detected and whether they are excitatory or inhibitory.

Phylogenetic Context: Comparing the pheromone blends of closely related species that are geographically overlapping (sympatric) versus those that are geographically separated (allopatric) can provide powerful insights into the selective pressures that drive pheromone divergence and speciation. deakin.edu.au

Table 3: Comparison of (Z)-10-tetradecen-1-ol, acetate with Functionally Related Pheromones

| Compound Name | Molecular Formula | Common Role | Example Species/Context | Reference |

|---|---|---|---|---|

| (Z)-10-Tetradecen-1-ol, acetate | C16H30O2 | Sex Pheromone | Lepidoptera | prayoglife.com |

| (Z)-9-Tetradecen-1-ol, acetate | C16H30O2 | Sex Pheromone Component | Fall armyworm (Spodoptera frugiperda) | acs.orgprayoglife.com |

| (Z)-11-Tetradecenyl acetate | C16H30O2 | Sex Pheromone Attractant | Archips strojny | mdpi.com |

| (E)-11-Tetradecenyl acetate | C16H30O2 | Sex Pheromone Component | Red-banded leafroller moth (Argyrotaenia velutinana) | pnas.org |

| (Z,E)-9,12-Tetradecadienyl acetate | C16H28O2 | Major Sex Pheromone Component | Indian meal moth (Plodia interpunctella) | nih.gov |

| (Z)-11-Hexadecenyl acetate | C18H34O2 | Sex Pheromone Component | Hypsipyla robusta | researchgate.net |

Evolutionary Aspects of Chemical Communication Involving the Compound

The diversity of moth pheromones raises a significant evolutionary question: how do new chemical signals evolve? pnas.orgnih.gov Given that the mate recognition system is typically under strong stabilizing selection, any deviation in the pheromone signal by a female or the preference by a male should be selected against. deakin.edu.au Yet, speciation is often accompanied by shifts in pheromone composition.

Advanced research suggests that these shifts may not be gradual but rather saltational, occurring in large jumps. pnas.org One prominent theory is the "birth-and-death" model of gene evolution applied to desaturase genes. pnas.org According to this model, gene duplication events create new gene copies. While some copies are maintained, others may become non-functional pseudogenes or evolve new functions. pnas.org A major shift in the pheromone blend could occur through the sudden activation of a previously silent desaturase gene, leading to the production of a novel compound. pnas.orgmdpi.compnas.org For this new signal to persist, there must be males in the population capable of responding to it, possibly due to a broad diversity of olfactory receptor genes. pnas.org

The evolutionary origin of pheromone components themselves is another area of active research. Many are thought to have evolved from precursor molecules that served non-communicative functions. nih.govresearchgate.net For example, chemicals in the waxy cuticle of an insect, which primarily prevent desiccation, could have unintentionally provided cues about an individual's location or physiological state. nih.gov Over evolutionary time, if receivers benefit from detecting this cue and senders benefit from its detection, this unintentional cue can be refined into an intentional signal through a process known as ritualization. nih.gov

Future research in this area will heavily rely on:

Comparative Genomics: Sequencing the genomes of multiple related species to trace the evolutionary history of key gene families, such as desaturases, reductases, and olfactory receptors. pnas.orgmdpi.com

Functional Genetics: Linking specific gene variants to differences in pheromone production or reception between diverging populations or closely related species.

Phylogenetic Mapping: Overlaying pheromone composition data onto robust phylogenetic trees to reconstruct the evolutionary trajectory of chemical signals across entire families of insects. deakin.edu.au

Q & A

Q. What are the established synthetic routes for (Z)-10-Tetradecen-1-ol acetate, and how can reaction conditions be optimized for high stereochemical purity?

- Methodological Answer : Synthesis typically involves esterification of (Z)-10-Tetradecen-1-ol with acetic anhydride under acidic catalysis. To optimize stereochemical purity:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the double bond.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediates.

- Purify via fractional distillation or preparative GC, leveraging differences in boiling points between stereoisomers (e.g., ΔvapH° = 88.3 kJ/mol for similar acetates) .

- Confirm stereochemistry using NMR (¹H and ¹³C) and polarimetry, comparing retention indices with reference standards .

Q. How can researchers reliably characterize (Z)-10-Tetradecen-1-ol acetate using spectroscopic and chromatographic techniques?

- Methodological Answer :

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50–250°C) to resolve isomers. The (Z)-isomer elutes earlier than the (E)-isomer due to lower polarity .

- NMR : Key signals include δ 4.05–4.15 ppm (triplet, -CH₂OAc) and δ 5.35 ppm (multiplet, olefinic protons). Coupling constants (J = 10–12 Hz for Z-configuration) confirm stereochemistry .

- IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester) validate acetate formation .

Q. What safety protocols are critical for handling (Z)-10-Tetradecen-1-ol acetate in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers under refrigeration (2–8°C) to prevent degradation.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No acute toxicity is reported, but irritation risks exist .

Advanced Research Questions

Q. How do stereoisomeric impurities impact the bioactivity of (Z)-10-Tetradecen-1-ol acetate in pheromone studies?

- Methodological Answer :

- Even trace (E)-isomers (e.g., 1–2%) can disrupt pheromone receptor binding. Validate purity via chiral GC or HPLC (≥98% Z-configuration).

- Conduct bioassays (e.g., electroantennography) comparing pure (Z)-isomer vs. mixtures. For example, (Z)-isomers in Tetradecenyl acetates exhibit 10–100× higher insect attraction than (E)-isomers .

- Use computational modeling (e.g., molecular docking) to assess steric hindrance effects of impurities on target receptors .

Q. What advanced analytical techniques resolve co-eluting isomers in complex matrices (e.g., plant extracts) containing (Z)-10-Tetradecen-1-ol acetate?

- Methodological Answer :

- Multidimensional GC (GC×GC) : Enhances separation using orthogonal columns (e.g., non-polar + polar phases).

- HPLC with chiral columns : Resolves isomers via enantioselective interactions (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Isotope ratio MS : Differentiates biosynthetic origins based on ¹³C/¹²C ratios, critical for ecological studies .

Q. How can researchers design experiments to determine the thermodynamic stability and environmental persistence of (Z)-10-Tetradecen-1-ol acetate?

- Methodological Answer :

- Vapor pressure measurements : Use static or dynamic methods (e.g., transpiration GC) at 25–50°C. Compare with structurally similar acetates (e.g., ΔvapH° = 88.3 kJ/mol for Z-5-Tetradecenyl acetate) .

- Hydrolysis kinetics : Study pH-dependent ester cleavage (t₁/₂ at pH 7: ~30 days; pH 10: <1 day) via UV-Vis or LC-MS monitoring.

- Photodegradation studies : Expose to UV light (λ = 254 nm) and track degradation products (e.g., aldehydes) via GC-MS .

Data Contradictions and Validation

- Discrepancies in bioactivity reports : Some studies attribute variations to impurities in stereoisomer ratios. Validate purity via multiple orthogonal methods (GC, NMR, chiral HPLC) before bioassays .

- Vapor pressure inconsistencies : Differences in measurement techniques (static vs. dynamic) may lead to variability. Standardize protocols using NIST-referenced methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |